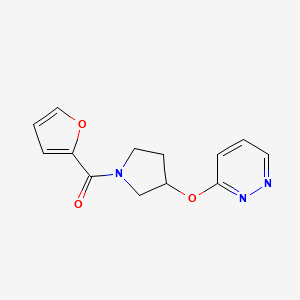![molecular formula C14H10ClF3N2O B2575296 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide CAS No. 338406-87-4](/img/structure/B2575296.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide” is a chemical compound that contains a fluorine atom and a carbon-containing pyridine . It is a halogenated pyridine derivative and is considered a fluorinated building block . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “this compound” is not found in the search results.Aplicaciones Científicas De Investigación
1. Application in Antiasthma Agents
The compound has shown promise in the development of antiasthma agents. In research conducted by Medwid et al. (1990), 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which can be synthesized from similar compounds, demonstrated activity as mediator release inhibitors, making them potential candidates for antiasthma medication (Medwid et al., 1990).
2. Role in Muscarinic M(3) Receptor Antagonism
In 2000, Mitsuya et al. explored compounds like 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide as muscarinic M(3) receptor antagonists. These compounds were investigated for the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders. They showed potential due to their selectivity for M(3) over M(2) receptors (Mitsuya et al., 2000).
3. In Synthesis of Pyridinones
Goncharov et al. (2015) studied the base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides, leading to the synthesis of phenyl-2(1Н)-pyridinones. This research indicates the role of similar compounds in facilitating the formation of pyridinones, which are important in various chemical processes (Goncharov et al., 2015).
4. Application in Pharmaceutical and Agrochemical Intermediates
According to a study by Li Zheng-xiong (2004), compounds like 2-chloro-5-trifluoromethyl pyridine, closely related to the chemical , are used as intermediates in pharmaceuticals, agrochemicals, and biochemistry, particularly in herbicides (Li Zheng-xiong, 2004).
5. Role in Thrombin Inhibition
Research by Lee et al. (2007) demonstrated that compounds structurally similar to this compound can act as potent thrombin inhibitors. These findings are significant for developing new treatments for conditions involving thrombin, such as blood clotting disorders (Lee et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-10-6-9(14(16,17)18)7-20-12(10)11(13(19)21)8-4-2-1-3-5-8/h1-7,11H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFWLCIVAGKGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)
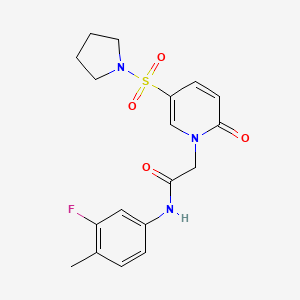

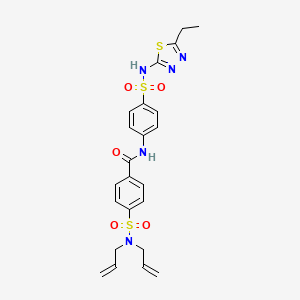


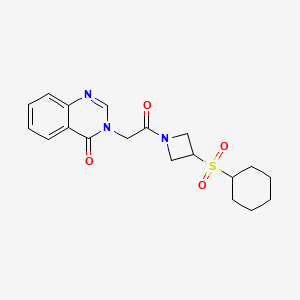
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
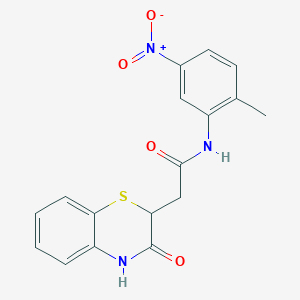
![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)

